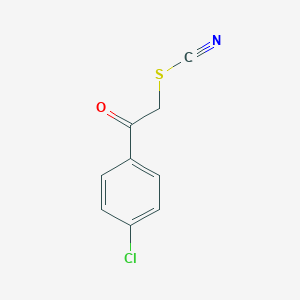
7-Methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-2-benzofuran-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-2-benzofuran-4-carboxylic acid, also known as MDB, is a synthetic compound that has been studied for its potential therapeutic applications. It is a member of the benzofuran family of compounds, which have been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 7-Methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-2-benzofuran-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer cell growth. For example, 7-Methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-2-benzofuran-4-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory molecules in the body.
Biochemical and Physiological Effects:
7-Methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-2-benzofuran-4-carboxylic acid has been found to exhibit a range of biochemical and physiological effects in preclinical studies. For example, it has been shown to reduce the production of inflammatory molecules such as prostaglandins and cytokines, as well as to increase the activity of antioxidant enzymes such as superoxide dismutase. Additionally, 7-Methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-2-benzofuran-4-carboxylic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-Methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-2-benzofuran-4-carboxylic acid in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. Additionally, it has been found to exhibit a range of biological activities, making it a potential candidate for the development of new therapeutics. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several potential future directions for research on 7-Methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-2-benzofuran-4-carboxylic acid. For example, further studies are needed to elucidate its mechanism of action and to optimize its therapeutic potential. Additionally, studies are needed to evaluate its safety and efficacy in animal models and in clinical trials. Finally, studies are needed to explore its potential applications in other areas of medicine, such as neurodegenerative diseases and cardiovascular diseases.
Métodos De Síntesis
7-Methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-2-benzofuran-4-carboxylic acid can be synthesized through a multistep process involving the reaction of 2,3-dihydrobenzofuran with various reagents, including methyl iodide, sodium hydride, and carbon dioxide. The final product is obtained through a series of purification steps, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
7-Methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-2-benzofuran-4-carboxylic acid has been studied for its potential therapeutic applications in various areas of medicine. For example, it has been found to exhibit anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of diseases such as rheumatoid arthritis and Alzheimer's disease. Additionally, 7-Methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-2-benzofuran-4-carboxylic acid has been shown to have anticancer activity, making it a potential candidate for the development of new cancer therapies.
Propiedades
Número CAS |
18625-95-1 |
|---|---|
Nombre del producto |
7-Methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-2-benzofuran-4-carboxylic acid |
Fórmula molecular |
C10H10O5 |
Peso molecular |
210.18 g/mol |
Nombre IUPAC |
7-methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-2-benzofuran-4-carboxylic acid |
InChI |
InChI=1S/C10H10O5/c1-4-2-3-5(8(11)12)7-6(4)9(13)15-10(7)14/h2-7H,1H3,(H,11,12) |
Clave InChI |
ZLPGMJFNTMVCGG-UHFFFAOYSA-N |
SMILES |
CC1C=CC(C2C1C(=O)OC2=O)C(=O)O |
SMILES canónico |
CC1C=CC(C2C1C(=O)OC2=O)C(=O)O |
Sinónimos |
6-Methyl-4-cyclohexene-1,2,3-tricarboxylic 1,2-anhydride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



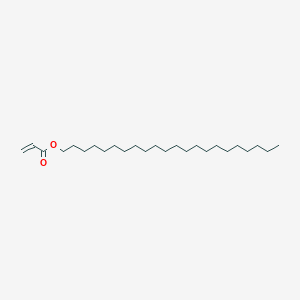
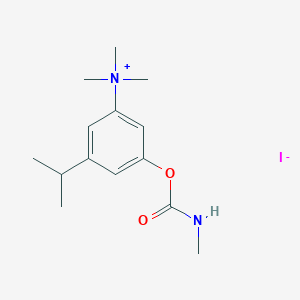
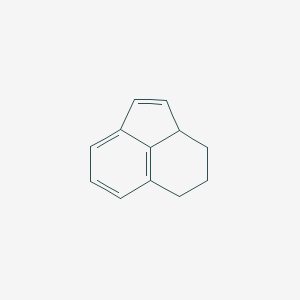

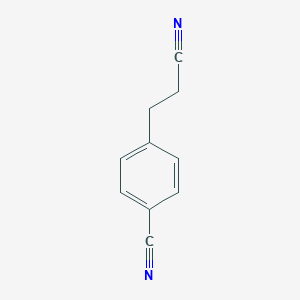


![1,2-Dimethylbenzo[e]benzimidazole](/img/structure/B102733.png)
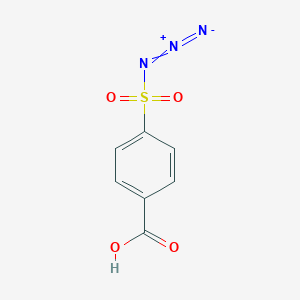
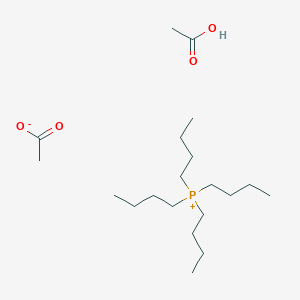
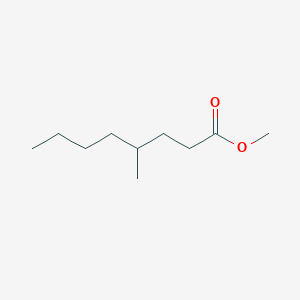
![3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B102744.png)
